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Compound of Interest

Compound Name: 6-Ethylnicotinic acid

CAS No.: 802828-81-5

Cat. No.: B2595150

Get Quote

Executive Summary: The "Janus" Scaffold
Nicotinic acid (NA, Niacin) is a pharmacologically privileged scaffold with a dual identity. While

it is the most effective agent for raising HDL-C via GPR109A (HCA2) activation, its clinical utility

is severely limited by cutaneous flushing (mediated by the same receptor in Langerhans cells).

The 6-position of the pyridine ring represents a critical "switch" in the SAR of this molecule.[1]

Unlike the 5-position (which tolerates lipophilic expansion for receptor binding) or the 2-position

(sterically sensitive), the 6-position offers a unique vector to abolish GPR109A affinity while

enhancing antimicrobial, anti-inflammatory, or insecticidal potency.

Key Takeaway:

For Lipid Lowering: 6-substitution is generally deleterious.[1] The GPR109A binding pocket is

sterically restricted at this vector.[1]
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For Antimicrobial/Anti-inflammatory Targets: 6-substitution is advantageous.[1] It increases

lipophilicity (

) and metabolic stability, enabling membrane permeation and target engagement (e.g.,
bacterial enzymes, COX-2 inhibition).

Comparative Analysis: 6-Substituted vs.
Unsubstituted Scaffolds
The following table contrasts the pharmacological profiles of the parent Nicotinic Acid against

key 6-substituted derivatives.

Table 1: Pharmacological Impact of 6-Substitution[1]
Feature

Nicotinic Acid
(Parent)

6-Methyl / 6-
Alkyl NA

6-Chloro / 6-
Halo NA

6-Amino / 6-
Amido NA

GPR109A Affinity
High (

nM)
Negligible/Low Low Low

Primary

Mechanism

Antilipolytic (Gi-

coupled)

Metabolic

Antagonist

Synthetic

Precursor /

Bioisostere

H-Bond

Donor/Acceptor

Lipophilicity (

)

0.36

(Hydrophilic)

~0.8 - 1.2

(Moderate)
~1.5 - 2.0 (High) ~0.5 (Moderate)

Metabolic Fate
Conjugation

(Glycine)

Oxidation to 6-

COOH

Resistant to Ring

Oxidation
N-Acetylation

Key Application
Dyslipidemia

(Flushing risk)

Bacterial Carbon

Source

Agrochemicals /

Antimicrobial

Anti-

inflammatory /

Antitumor

Mechanistic Insight: The GPR109A "Dead Zone"
Structural biology studies (homology modeling and mutagenesis) reveal that the GPR109A

ligand-binding pocket is lined by Trp91 (TMH2/ECL1) and Phe276/Tyr284 (TMH7).[1]
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The carboxylate of NA forms a salt bridge with Arg111.[1]

The pyridine ring is "sandwiched" in a tight aromatic cleft.[1]

Causality: Substitution at the 6-position introduces a severe steric clash with the floor of this

pocket (specifically residues in TMH6/7), preventing the induced fit required for G-protein

activation. Therefore, 6-substitution is an effective strategy to design out flushing side effects

when targeting non-GPR109A pathways.

Therapeutic Focus: Antimicrobial & Anti-
inflammatory Potency
While 6-substitution kills lipid-lowering activity, it unlocks potency against resistant bacteria and

inflammatory mediators.[1]

Data Summary: Antimicrobial Efficacy (MIC Values)
Recent campaigns have utilized 6-substituted nicotinic acid hydrazones and amides.[1] The 6-

position substituent often acts as a lipophilic anchor, facilitating penetration through the

bacterial cell wall.

Compound
Class

Substituent (R) Target Strain
MIC (

g/mL)
Activity Level

6-Chloro-NA

Hydrazone

4-

Nitrobenzylidene

S. aureus

(MRSA)
3.91 - 7.81 Potent

6-Chloro-NA

Hydrazone

4-

Methoxybenzylid

ene

B. subtilis 7.81 - 15.62 Moderate

Unsubstituted

NA
- S. aureus > 1000 Inactive

6-Methyl-NA - E. coli > 500 Weak
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Interpretation: The parent nicotinic acid is virtually inactive as an antibiotic.[1] Introduction of a

6-Chloro group, followed by derivatization (e.g., hydrazone formation), lowers MIC values by

>100-fold. The halogen at C6 prevents rapid metabolic degradation and increases the partition

coefficient.

Visualizing the SAR Landscape
The following diagram illustrates the divergent pathways determined by modification at the 6-

position.
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Caption: Divergent SAR pathways. Unmodified NA activates GPR109A causing flushing. 6-

Substitution blocks GPR109A binding via steric clash but enhances lipophilicity for antimicrobial

targets.[1]

Experimental Protocol: Synthesis of 6-Aryl Nicotinic
Acid Derivatives
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To explore this SAR, a robust synthetic method is required. The Suzuki-Miyaura cross-coupling

is the gold standard for introducing diversity at the 6-position using 6-chloronicotinic acid as the

starting material.[1]

Protocol: Palladium-Catalyzed C6-Arylation[1]
Objective: Synthesize 6-(4-methoxyphenyl)nicotinic acid to test lipophilic expansion. Reaction

Type: Suzuki-Miyaura Cross-Coupling.[1][2] Scale: 1.0 mmol.

Reagents & Materials:
Substrate: 6-Chloronicotinic acid (157.5 mg, 1.0 mmol).

Boronic Acid: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

Catalyst: Pd(OAc)

(2.2 mg, 1 mol%).

Ligand: Triphenylphosphine (PPh

) or SPhos (for difficult substrates).

Base: K

CO

(414 mg, 3.0 mmol).

Solvent: 1:1 mixture of 1,4-Dioxane/Water (degassed).

Step-by-Step Methodology:
Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

Charging: Add 6-chloronicotinic acid, arylboronic acid, K

CO

, and Pd catalyst/ligand to the tube.
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Solvation: Add 5 mL of the degassed Dioxane/Water mixture via syringe.

Reaction: Seal the tube and heat to 90°C in an oil bath with vigorous magnetic stirring for 4–

6 hours.

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1] The

starting material (Rf ~0.[1]3) should disappear, replaced by a fluorescent product spot (Rf

~0.5).

Work-up:

Cool to room temperature.[1]

Acidify carefully with 1N HCl to pH ~3-4 (precipitating the free acid).[1]

Extract with Ethyl Acetate (3 x 10 mL).[1]

Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO

, DCM:MeOH gradient).

Self-Validation Step:

1H NMR Verification: Look for the disappearance of the C6-proton doublet (typical of 6-Cl-

pyridine) and the appearance of new aromatic signals integrating to the aryl ring count.

Yield Expectation: 75–85%.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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